Hafnium yttrium oxide (Hf0.95Y0.09O2.05)
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Vue d'ensemble
Description
L’oxyde d’hafnium et d’yttrium (Hf0.95Y0.09O2.05) est un composé qui a suscité un intérêt considérable au sein de la communauté scientifique en raison de ses propriétés uniques et de ses applications potentielles. Ce composé est une version dopée de l’oxyde d’hafnium, où des atomes d’yttrium sont incorporés dans le réseau de l’oxyde d’hafnium. L’ajout d’yttrium améliore certaines propriétés du matériau, le rendant ainsi approprié pour diverses applications technologiques avancées.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L’oxyde d’hafnium et d’yttrium peut être synthétisé à l’aide de plusieurs méthodes, notamment la dépôt atomique en phase vapeur thermique et le dépôt par laser pulsé. Dans le dépôt atomique en phase vapeur thermique, une série de dopage allant de 2,3 à 12,3 mol% d’oxyde d’yttrium dans l’oxyde d’hafnium est déposée. Ce processus implique des expositions alternées de précurseurs d’hafnium et d’yttrium à un substrat, permettant un contrôle précis de la composition et de l’épaisseur du film résultant .
Le dépôt par laser pulsé est une autre méthode utilisée pour fabriquer des couches minces d’oxyde d’hafnium dopé à l’yttrium. Cette technique consiste à utiliser un laser à haute énergie pour ablater un matériau cible, qui se dépose ensuite sur un substrat. Les paramètres du processus, tels que la durée de l’impulsion, l’amplitude de l’impulsion et la température, peuvent être ajustés pour optimiser les propriétés des films résultants .
Méthodes de production industrielle
La production industrielle d’oxyde d’hafnium et d’yttrium implique généralement des techniques de dépôt à grande échelle telles que le dépôt chimique en phase vapeur et la pulvérisation cathodique. Ces méthodes permettent de produire des films uniformes et de haute qualité adaptés à diverses applications dans l’électronique et d’autres industries .
Analyse Des Réactions Chimiques
Types de réactions
L’oxyde d’hafnium et d’yttrium subit plusieurs types de réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont influencées par la présence d’yttrium, qui peut modifier la réactivité et la stabilité du composé.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant l’oxyde d’hafnium et d’yttrium comprennent l’oxygène, l’hydrogène et divers halogènes. Par exemple, les réactions d’oxydation peuvent être réalisées à l’aide d’oxygène ou d’air à des températures élevées, conduisant à la formation d’oxydes d’hafnium et d’yttrium .
Principaux produits formés
Les principaux produits formés à partir des réactions impliquant l’oxyde d’hafnium et d’yttrium dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, les réactions d’oxydation donnent généralement du dioxyde d’hafnium et de l’oxyde d’yttrium, tandis que les réactions de réduction peuvent produire du métal hafnium et du métal yttrium .
Applications de la recherche scientifique
L’oxyde d’hafnium et d’yttrium a une large gamme d’applications de recherche scientifique en raison de ses propriétés uniques. Parmi les principales applications, citons :
Dispositifs ferroélectriques : L’oxyde d’hafnium et d’yttrium est utilisé dans les transistors à effet de champ ferroélectriques (FeFET) pour des applications de circuits avancés.
Dispositifs de mémoire : Le composé est également utilisé dans les applications de mémoire vive ferroélectrique (FeRAM) en raison de sa stabilité et de sa compatibilité avec la technologie CMOS (complémentaire metal-oxide-semiconductor).
Calcul neuromorphique : L’oxyde d’hafnium et d’yttrium est en cours d’exploration pour une utilisation dans le calcul neuromorphique, où il peut imiter le comportement des synapses et des neurones biologiques.
Applications De Recherche Scientifique
Hafnium yttrium oxide has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Ferroelectric Devices: Hafnium yttrium oxide is used in ferroelectric field-effect transistors (FeFETs) for advanced circuit applications.
Neuromorphic Computing: Hafnium yttrium oxide is being explored for use in neuromorphic computing, where it can mimic the behavior of biological synapses and neurons.
Mécanisme D'action
Le mécanisme par lequel l’oxyde d’hafnium et d’yttrium exerce ses effets est principalement lié à ses propriétés ferroélectriques. L’incorporation d’yttrium dans le réseau de l’oxyde d’hafnium stabilise la phase orthorhombique, qui est responsable du comportement ferroélectrique. Cette phase présente une hystérésis de polarisation, ce qui permet au matériau de conserver son état de polarisation même après la suppression du champ électrique externe .
Les cibles moléculaires et les voies impliquées dans l’action de l’oxyde d’hafnium et d’yttrium comprennent l’interaction du matériau avec les champs électriques et le mouvement des lacunes d’oxygène dans le réseau. Ces lacunes jouent un rôle crucial dans les propriétés ferroélectriques du matériau et peuvent influencer les performances globales des dispositifs intégrant de l’oxyde d’hafnium et d’yttrium .
Comparaison Avec Des Composés Similaires
Composés similaires
L’oxyde d’hafnium et d’yttrium peut être comparé à d’autres oxydes d’hafnium dopés, tels que l’oxyde d’hafnium et de zirconium (Hf0.5Zr0.5O2) et l’oxyde d’hafnium et d’aluminium (HfAlO). Ces composés présentent également des propriétés ferroélectriques et sont utilisés dans des applications similaires.
Unicité
Ce qui distingue l’oxyde d’hafnium et d’yttrium des autres composés similaires, ce sont ses propriétés ferroélectriques et sa stabilité améliorées. L’incorporation d’yttrium dans le réseau de l’oxyde d’hafnium se traduit par une phase orthorhombique plus stable, ce qui est crucial pour le comportement ferroélectrique du matériau. De plus, l’oxyde d’hafnium et d’yttrium présente des courants de fuite plus faibles et une endurance améliorée par rapport aux autres oxydes d’hafnium dopés .
Conclusion
L’oxyde d’hafnium et d’yttrium (Hf0.95Y0.09O2.05) est un composé doté de propriétés uniques et d’une large gamme d’applications dans les technologies avancées. Ses méthodes de préparation, ses réactions chimiques et ses applications de recherche scientifique en font un matériau précieux pour diverses industries. Le mécanisme d’action du composé et sa comparaison avec des composés similaires mettent en évidence son potentiel pour les innovations futures dans l’électronique et au-delà.
Propriétés
Numéro CAS |
71243-80-6 |
---|---|
Formule moléculaire |
HfO5Y2 |
Poids moléculaire |
436.29 g/mol |
Nom IUPAC |
dioxohafnium;oxo(oxoyttriooxy)yttrium |
InChI |
InChI=1S/Hf.5O.2Y |
Clé InChI |
VFHDUAAURDONMR-UHFFFAOYSA-N |
SMILES canonique |
O=[Y]O[Y]=O.O=[Hf]=O |
Origine du produit |
United States |
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